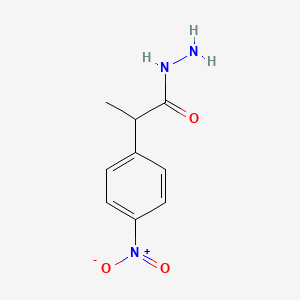

2-(4-Nitrophenyl)propanehydrazide

Description

Properties

IUPAC Name |

2-(4-nitrophenyl)propanehydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-6(9(13)11-10)7-2-4-8(5-3-7)12(14)15/h2-6H,10H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMBVKTUYHFGAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Nitrophenyl Propanehydrazide and Analogues

Precursor Synthesis and Functional Group Introduction

The initial phase of the synthesis focuses on constructing the two primary components of the target molecule: the nitroaromatic ring and the propanoic acid side chain. These steps are crucial for establishing the core structure before the final condensation.

Strategies for Nitroaromatic Fragment Construction

The introduction of the nitro group onto the aromatic ring is a critical step, typically achieved through electrophilic aromatic substitution or, less commonly, through the chemical transformation of other functional groups.

Electrophilic aromatic nitration is the most direct and widely employed method for introducing a nitro group (NO₂) onto an aromatic ring. The process involves the reaction of an aromatic compound with a nitrating agent. nih.gov The standard reagent for this transformation is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comunacademy.com

The reaction mechanism proceeds in distinct stages:

Generation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated intermediate then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. masterorganicchemistry.comyoutube.com

Nucleophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com

Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroaromatic product. masterorganicchemistry.com

For the synthesis of precursors to 2-(4-nitrophenyl)propanehydrazide, a suitable phenylpropane derivative would be subjected to these nitrating conditions. The directing effects of the substituent on the benzene (B151609) ring are crucial. An alkyl group, like the propane (B168953) chain, is an ortho-, para-director. Therefore, the nitration of a 2-phenylpropane derivative would yield a mixture of ortho- and para-isomers, from which the desired 4-nitro-substituted product must be separated. The synthesis of p-nitrophenylacetic acid, a related compound, can be achieved by the nitration of phenylacetic acid. orgsyn.org Similarly, nitration of benzyl (B1604629) cyanide produces 4-nitrophenylacetonitrile (B121139), a precursor to 4-nitrophenylacetic acid. google.com

Table 1: Key Steps in Electrophilic Aromatic Nitration

| Step | Description | Reagents | Key Intermediate |

| 1 | Formation of Nitronium Ion | Conc. HNO₃ + Conc. H₂SO₄ | NO₂⁺ |

| 2 | Nucleophilic Attack by Aromatic Ring | Benzene derivative | Arenium Ion (Sigma Complex) |

| 3 | Deprotonation | H₂O or HSO₄⁻ | Nitroaromatic Product |

Functional Group Interconversion in Aromatic Systems

While direct nitration is common, the nitro group can also be introduced by modifying existing functional groups on the aromatic ring. A primary example, though less direct for this specific synthesis, is the oxidation of an amino group (–NH₂) to a nitro group (–NO₂). This method can be useful if the corresponding aniline (B41778) derivative is more readily available or if direct nitration is incompatible with other functional groups in the molecule.

Conversely, a nitro group, once installed, can be readily converted to other functional groups. For instance, the reduction of a nitro group to an amino group is a common transformation, often achieved using reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), or through catalytic hydrogenation. youtube.com While this specific interconversion is not used to create the nitroaromatic fragment, it highlights the versatility of the nitro group as a synthetic intermediate. The strong electron-withdrawing nature of the nitroso group (–NO) also makes it a point of comparison in aromatic systems, though it is generally less stable than the nitro group. rsc.org

Preparation of Carboxylic Acid and Ester Precursors

The synthesis of the 2-(4-nitrophenyl)propanoic acid backbone or its corresponding ester is a prerequisite for the final hydrazide formation. There are several general methods for preparing 2-arylpropanoic acids, a class of compounds known for their use as non-steroidal anti-inflammatory drugs (NSAIDs). niscpr.res.in

One concise synthetic route starts from a commercially available benzaldehyde (B42025) and proceeds through a four-step sequence to yield racemic 2-arylpropanoic acids. researchgate.net Another approach involves the hydrolysis of a nitrile precursor. For example, 4-nitrophenylacetic acid can be prepared by the hydrolysis of 4-nitrophenylacetonitrile using a sulfuric acid solution. orgsyn.orgscribd.com

Once the carboxylic acid, such as 2-(4-nitrophenyl)propanoic acid nih.gov, is obtained, it is typically converted to its ester, most commonly a methyl or ethyl ester. This esterification is often accomplished by reacting the carboxylic acid with the corresponding alcohol (e.g., ethanol) in the presence of an acid catalyst. This conversion is a standard procedure in organic synthesis, as esters are generally more reactive towards nucleophiles like hydrazine (B178648) than the parent carboxylic acids. researchgate.net The synthesis of various 2-arylpropanoic acid methyl esters has been described using palladium-catalyzed reactions. niscpr.res.in

Hydrazide Bond Formation Reactions

The final and defining step in the synthesis of 2-(4-nitrophenyl)propanehydrazide is the creation of the hydrazide bond (–CONHNH₂). This is almost universally achieved by reacting the carboxylic acid precursor, in its more reactive ester form, with hydrazine.

Condensation of Esters with Hydrazine or Hydrazine Hydrate (B1144303)

The reaction of a carboxylic ester with hydrazine (N₂H₄) or its more commonly used, stable form, hydrazine hydrate (N₂H₄·H₂O), is the classical method for preparing acyl hydrazides. orgsyn.orgnih.gov This reaction, known as hydrazinolysis, involves the nucleophilic acyl substitution of the alkoxy group (–OR) of the ester by the hydrazine nucleophile.

The synthesis of 2-[4-(2-methylpropyl)phenyl]propanehydrazide, a structural analogue of the target compound derived from ibuprofen (B1674241), is achieved by refluxing the ethyl ester of ibuprofen with hydrazine hydrate in an ethanol (B145695) solvent. researchgate.net A similar strategy would be employed for 2-(4-nitrophenyl)propanoic acid ethyl ester. The reaction mixture is typically heated to drive the reaction to completion. mdpi.com

While the reaction is generally straightforward, the reactivity of hydrazine can sometimes lead to side products. rsc.orgmdpi.com However, for the preparation of simple acyl hydrazides from saturated esters, the method is highly efficient and widely applicable. nih.gov The general procedure involves dissolving the ester in a suitable solvent, such as an alcohol, and adding hydrazine hydrate, followed by heating under reflux for several hours. mdpi.com Upon completion, the product hydrazide often precipitates from the solution upon cooling or can be isolated after removal of the solvent.

Acylation Reactions with Acid Chlorides

Acylation of hydrazides using acid chlorides is a fundamental method for synthesizing N-substituted hydrazides. This reaction proceeds through a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion to yield the acylated hydrazide and hydrochloric acid. youtube.com The reaction is often carried out in the presence of a base to neutralize the HCl produced.

This method is advantageous due to the high reactivity of acid chlorides, which allows the reaction to proceed under mild conditions. However, the reactivity can also be a drawback, as it may lead to the formation of byproducts if the hydrazide has other nucleophilic sites. Careful control of reaction conditions is therefore essential.

Derivatization Pathways and Downstream Synthetic Transformations

2-(4-Nitrophenyl)propanehydrazide serves as a versatile starting material for the synthesis of a wide array of derivatives through various transformation pathways. These derivatizations are key to developing new compounds with specific chemical properties.

Hydrazone Synthesis via Condensation with Carbonyl Compounds

The condensation reaction between hydrazides and carbonyl compounds (aldehydes and ketones) is a primary route to synthesizing hydrazones. unipune.ac.innih.gov This reaction is characterized by the formation of a C=N bond and is typically catalyzed by an acid. discoveryjournals.org The general mechanism involves the initial formation of a carbinolamine intermediate, followed by dehydration to yield the hydrazone. The reactivity of the carbonyl compound is a significant factor, with aldehydes generally being more reactive than ketones due to steric and electronic effects. discoveryjournals.orgresearchgate.net

The reaction of 2-(4-nitrophenyl)propanehydrazide with various aldehydes leads to the formation of a diverse range of N-substituted hydrazones. The reaction conditions can be tailored to optimize yields and purity. For instance, solvent-free conditions at room temperature have been shown to be an effective and environmentally friendly method for synthesizing hydrazones from p-nitrophenylhydrazine and various aromatic aldehydes. discoveryjournals.orgdiscoveryjournals.org In other cases, refluxing in a solvent like ethanol with a catalytic amount of acetic acid is employed. discoveryjournals.org The presence of electron-withdrawing groups on the aldehyde can enhance the electrophilicity of the carbonyl carbon, leading to faster reaction rates. discoveryjournals.org

Table 1: Synthesis of Hydrazones from Aldehydes

| Aldehyde | Reaction Conditions | Yield (%) | Reference |

| 2,4-Dichlorobenzaldehyde | Solvent-free, room temp, 2-5 min | 57.28 | discoveryjournals.org |

| 3,5-Dichlorobenzaldehyde | Solvent-free, room temp, 2-5 min | 32.69 | discoveryjournals.org |

| 3,4,5-Trimethoxybenzaldehyde | Solvent-free, room temp, 2-5 min | 30.51 | discoveryjournals.org |

| 2,4-Dichlorobenzaldehyde | Ethanol, acetic acid catalyst, 3 hrs | 68-72 | discoveryjournals.org |

| 3,5-Dichlorobenzaldehyde | Ethanol, acetic acid catalyst, 3 hrs | 33-57 | discoveryjournals.org |

Similar to aldehydes, ketones react with 2-(4-nitrophenyl)propanehydrazide to form hydrazones. However, the reaction with ketones is generally slower due to the increased steric hindrance and reduced electrophilicity of the carbonyl carbon compared to aldehydes. researchgate.net The synthesis often requires more forcing conditions, such as higher temperatures or longer reaction times, to achieve good yields. The resulting ketohydrazones are valuable intermediates for further synthetic transformations.

Cyclization Reactions to Form Heterocyclic Systems

Hydrazones derived from 2-(4-nitrophenyl)propanehydrazide are important precursors for the synthesis of various heterocyclic compounds. These cyclization reactions often involve the use of dehydrating agents or catalysts to facilitate the ring-closure process.

One of the significant applications of hydrazide derivatives is in the synthesis of 1,3,4-oxadiazoles, a class of five-membered heterocyclic compounds. mdpi.com A common method involves the oxidative cyclization of N-acylhydrazones. For example, treatment of an N-acylhydrazone with a dehydrating agent such as acetic anhydride (B1165640) or phosphoryl oxychloride can lead to the formation of the oxadiazole ring. mdpi.comresearchgate.net Another approach involves the reaction of a hydrazide with a carboxylic acid in the presence of a coupling agent and a dehydrating agent. organic-chemistry.org The resulting diacylhydrazine can then be cyclized to the corresponding oxadiazole. mdpi.com

Formation of Thiazolidinone Derivatives

Thiazolidin-4-ones are a prominent class of five-membered heterocyclic compounds, recognized for their diverse pharmacological potential. The most common and direct route to synthesize 2,3-disubstituted-4-thiazolidinones involves a two-step sequence commencing with a hydrazide, such as 2-(4-nitrophenyl)propanehydrazide.

The initial step is the condensation reaction between the hydrazide and a selected aromatic or heteroaromatic aldehyde. This reaction forms a key intermediate, the N-acylhydrazone (a type of Schiff base). The subsequent and definitive step is the cyclocondensation of this hydrazone with a mercaptocarboxylic acid, most commonly thioglycolic acid (mercaptoacetic acid). This reaction is typically conducted under reflux in a suitable solvent like 1,4-dioxane (B91453) and often uses a catalyst, such as anhydrous zinc chloride (ZnCl₂), to facilitate the ring closure. chemmethod.comnih.gov The process culminates in the removal of a water molecule to yield the desired thiazolidin-4-one ring.

The general reaction scheme is as follows:

Formation of Hydrazone: 2-(4-Nitrophenyl)propanehydrazide + Ar-CHO → N-(arylmethylidene)-2-(4-nitrophenyl)propanehydrazide + H₂O

Cyclocondensation: N-(arylmethylidene)-2-(4-nitrophenyl)propanehydrazide + HSCH₂COOH → 2-Aryl-3-(2-(4-nitrophenyl)propanamido)thiazolidin-4-one + H₂O

This methodology is highly versatile, allowing for a wide range of substituents on the thiazolidinone ring by varying the aldehyde used in the initial step. chemmethod.com

Table 1: Examples of Synthesized Thiazolidin-4-one Derivatives This table is representative of the types of derivatives that can be synthesized using the described methodology.

| Starting Aldehyde | Resulting Thiazolidinone Moiety | Solvent/Catalyst | Reference |

|---|---|---|---|

| 4-Bromo benzaldehyde | 2-(4-Bromophenyl)-3-(...)thiazolidin-4-one | Dry Benzene | chemmethod.com |

| 2-Chloro benzaldehyde | 2-(2-Chlorophenyl)-3-(...)thiazolidin-4-one | Dry Benzene | chemmethod.com |

| Various Aromatic Aldehydes | 2-(Aryl)-3-(...)thiazolidin-4-ones | 1,4-Dioxane / ZnCl₂ | nih.gov |

| Substituted Benzaldehydes | 2-(Aryl)-3-(2-(pyrrolidin-1-yl)ethyl)thiazolidin-4-one | Toluene | nih.gov |

Formation of Pyrazoline and Pyrazole (B372694) Ring Systems

Pyrazoline and pyrazole moieties are fundamental five-membered nitrogen-containing heterocycles prevalent in many biologically active compounds. Hydrazine derivatives are critical precursors for the synthesis of these rings.

Pyrazolines are typically synthesized via the cyclocondensation reaction of an α,β-unsaturated ketone (chalcone) with a hydrazine derivative. sci-hub.se In this context, a chalcone (B49325) bearing a 4-nitrophenyl group can react with a hydrazine, or 2-(4-nitrophenyl)propanehydrazide itself could act as the hydrazine source, reacting with various chalcones to produce N-acyl-pyrazolines. The reaction is often carried out by refluxing the reactants in an alcoholic solvent. sci-hub.seresearchgate.net

Pyrazoles , the aromatic counterparts of pyrazolines, can be formed through several routes. One common method is the in-situ or subsequent oxidation of a pyrazoline intermediate. organic-chemistry.org A more direct and classical approach, known as the Knorr pyrazole synthesis, involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. youtube.com The reaction proceeds through the formation of an imine with one carbonyl group, followed by condensation with the second carbonyl and subsequent dehydration to form the aromatic pyrazole ring. 2-(4-Nitrophenyl)propanehydrazide can be used as the hydrazine component to react with various 1,3-diketones or their synthetic equivalents to afford 1,3,5-trisubstituted pyrazoles. youtube.comnih.gov

Table 2: Synthetic Approaches to Pyrazoline and Pyrazole Derivatives This table summarizes common synthetic routes using hydrazine derivatives.

| Target Ring | Key Reactants | Reaction Conditions | Reference |

|---|---|---|---|

| 2-Pyrazoline | α,β-Unsaturated Ketone (Chalcone) + Hydrazine | Reflux in 2-butanol (B46777) or ethanol | sci-hub.seresearchgate.net |

| Pyrazole | Pyrazoline Intermediate + Oxidizing Agent (e.g., Bromine) | DMSO, heat | organic-chemistry.org |

| Pyrazole | 1,3-Dicarbonyl Compound + Hydrazine | Acidic conditions or heat | youtube.comnih.gov |

| Pyrazole | Dibenzylideneacetone + Hydrazine | Microwave irradiation | nih.gov |

Innovative Synthetic Strategies and Reaction Design

Modern synthetic chemistry emphasizes the development of efficient, atom-economical, and environmentally benign methodologies. Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, exemplify this paradigm.

Three-component reactions (3CRs) offer a powerful strategy for the rapid construction of complex heterocyclic libraries from simple precursors. Several heterocyclic systems can be assembled using a hydrazide like 2-(4-nitrophenyl)propanehydrazide as one of the key components.

A notable example is the synthesis of spiropyrazolines. New 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles have been successfully obtained through a three-component condensation of cycloalkanones, malononitrile (B47326), and benzhydrazides. researchgate.net By analogy, reacting 2-(4-nitrophenyl)propanehydrazide with a cyclic ketone (e.g., cyclohexanone) and malononitrile would be expected to yield a complex spiropyrazoline in a single, efficient step.

Similarly, thiazolidin-4-ones can also be synthesized via a one-pot three-component reaction. This involves the cyclocondensation of an amine, a substituted aldehyde, and a mercaptocarboxylic acid, demonstrating the convergence and efficiency of MCRs. nih.gov Other innovative 3CRs include the synthesis of 3-(hetero)aryl-1H-pyrazoles from a (hetero)aryl iodide, propynal diethylacetal (as a three-carbon building block), and hydrazine hydrochloride in a one-pot sequence. mdpi.com These strategies underscore the potential of using 2-(4-nitrophenyl)propanehydrazide or its derivatives in sophisticated, multi-component setups to generate novel molecular architectures.

Table 3: Examples of Three-Component Syntheses for Heterocycles This table showcases the versatility of multi-component strategies in heterocyclic synthesis.

| Components | Resulting Heterocycle | Key Features | Reference |

|---|---|---|---|

| Cycloalkanone + Malononitrile + Benzhydrazide | Spiropyrazoline | One-pot formation of spirocyclic system | researchgate.net |

| Amine + Aldehyde + Mercaptoacetic Acid | Thiazolidin-4-one | One-pot three-component cyclocondensation | nih.gov |

| (Hetero)aryl Iodide + Propynal Diethylacetal + Hydrazine | 3-(Hetero)aryl-1H-pyrazole | Consecutive Sonogashira/cyclocondensation | mdpi.com |

| Aldehyde + Amine + Isocyanide | 3-Aminoimidazole | Groebke-Blackburn-Bienaymé reaction | mdpi.com |

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR spectroscopy is a powerful technique for identifying the functional groups within a molecule. The FTIR spectrum of 2-(4-Nitrophenyl)propanehydrazide would be expected to show characteristic absorption bands corresponding to its various structural components. Key expected absorptions include those for the N-H stretching of the hydrazide group, the C=O stretching of the amide, and the symmetric and asymmetric stretching vibrations of the nitro (NO₂) group. The aromatic C-H and C=C stretching vibrations from the nitrophenyl ring would also be present.

Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. For 2-(4-Nitrophenyl)propanehydrazide, Raman spectroscopy would be valuable for characterizing the symmetric stretching of the nitro group and the vibrations of the aromatic ring.

Specific Raman spectroscopic data for 2-(4-Nitrophenyl)propanehydrazide is not currently available in published literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of structural elucidation in organic chemistry, providing detailed information about the hydrogen and carbon atomic environments within a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In the ¹H NMR spectrum of 2-(4-Nitrophenyl)propanehydrazide, distinct signals would be expected for the aromatic protons on the nitrophenyl ring, the protons of the propane (B168953) chain, and the N-H protons of the hydrazide moiety. The chemical shifts and coupling patterns of these protons would provide definitive evidence for the compound's structure.

Publicly accessible ¹H NMR spectral data for 2-(4-Nitrophenyl)propanehydrazide could not be located.

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in 2-(4-Nitrophenyl)propanehydrazide would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. Key signals would include those for the carbonyl carbon, the carbons of the aromatic ring (with those attached to the nitro group being significantly deshielded), and the carbons of the propane chain.

Comprehensive ¹³C NMR data for 2-(4-Nitrophenyl)propanehydrazide is not available in the surveyed literature.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. The mass spectrum of 2-(4-Nitrophenyl)propanehydrazide would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the hydrazide bond and fragmentation of the propane chain and the nitrophenyl group, providing further confirmation of the compound's structure.

Detailed mass spectrometry data, including fragmentation patterns for 2-(4-Nitrophenyl)propanehydrazide, is not publicly available.

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.

The UV-Vis spectrum of 2-(4-Nitrophenyl)propanehydrazide would show characteristic absorption bands corresponding to electronic transitions within the molecule. The presence of the nitrophenyl group, a strong chromophore, would dominate the spectrum. Key transitions would include π → π* transitions associated with the aromatic ring and the nitro group, and potentially n → π* transitions involving the non-bonding electrons on the oxygen and nitrogen atoms. researchgate.netresearchgate.net The position of the maximum absorbance (λmax) is influenced by the solvent used. nih.gov

Data Table: UV-Vis Absorption Data for 2-(4-Nitrophenyl)propanehydrazide

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |

|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available |

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.commdpi.com

Data Table: Crystallographic Data for 2-(4-Nitrophenyl)propanehydrazide

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

The crystallographic data would also allow for a detailed conformational analysis. Torsion angles (dihedral angles) describe the rotation around single bonds and define the molecule's shape. Key torsion angles in 2-(4-Nitrophenyl)propanehydrazide would include the rotation of the nitrophenyl group relative to the propanehydrazide moiety and the conformation of the propane chain itself. This information is crucial for understanding intermolecular interactions in the solid state.

Data Table: Key Torsional Angles in 2-(4-Nitrophenyl)propanehydrazide

| Torsion Angle | Atoms Involved | Angle (°) |

|---|---|---|

| Data not available | Data not available | Data not available |

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The molecular structure of 2-(4-Nitrophenyl)propanehydrazide, featuring a hydrazide group, a phenyl ring, and a nitro group, creates a rich landscape for various non-covalent interactions. These interactions are expected to govern the assembly of molecules in the crystalline state, influencing properties such as solubility and melting point.

Pi-Pi Stacking and Other Interactions: The presence of the 4-nitrophenyl group suggests the likelihood of π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions, driven by a combination of electrostatic and dispersion forces, are a common feature in the crystal packing of aromatic compounds. nih.govnih.gov The nitro group, being strongly electron-withdrawing, can influence the nature of these stacking interactions. Studies on other nitroarenes have shown that π-stacking interactions can be quite strong. nih.gov

Furthermore, interactions involving the nitro group itself are expected. Nitro···π interactions, where the electron-deficient nitro group interacts with the electron-rich π-system of an adjacent phenyl ring, have been observed in similar structures and contribute to the formation of a three-dimensional framework. researchgate.net

Based on the analysis of analogous compounds, the crystal packing of 2-(4-Nitrophenyl)propanehydrazide is likely to be a complex three-dimensional supramolecular architecture stabilized by a combination of strong N-H···O hydrogen bonds, weaker C-H···O interactions, and π-π stacking of the nitrophenyl rings.

| Interaction Type | Potential Donor/Acceptor Groups in 2-(4-Nitrophenyl)propanehydrazide | Analogous Compound Examples |

| N-H···O Hydrogen Bond | Donor: -NH, -NH2; Acceptor: C=O, -NO2 | N-(4-Nitrobenzoyl)-N′-phenylhydrazine researchgate.net, 1-(4-Nitrophenyl)-2-(3-phenylallylidene)hydrazine nih.gov |

| C-H···O Hydrogen Bond | Donor: Aromatic C-H, Aliphatic C-H; Acceptor: C=O, -NO2 | N-(4-Nitrobenzoyl)-N′-phenylhydrazine researchgate.net, (1E)-1-[2-(3-nitrophenyl)hydrazin-1-ylidene]-1,2-dihydronaphthalen-2-one nih.gov |

| π-π Stacking | 4-Nitrophenyl rings | (1E)-1-[2-(3-nitrophenyl)hydrazin-1-ylidene]-1,2-dihydronaphthalen-2-one nih.gov |

| Nitro···π Interaction | Nitro group and Phenyl ring | (E)-2-ethyl-N-(4-nitrobenzylidene)aniline researchgate.net |

Polymorphism Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals as different polymorphs can exhibit distinct physical properties. While no specific polymorphism studies for 2-(4-Nitrophenyl)propanehydrazide have been reported, the potential for its existence is significant given the molecule's conformational flexibility and the variety of intermolecular interactions it can form.

The conformational flexibility around the C-C and C-N single bonds could allow the molecule to adopt different conformations in the solid state, potentially leading to different packing arrangements and thus, different polymorphs. The interplay between strong hydrogen bonds and weaker π-π stacking interactions can also give rise to polymorphism. In some cases, different polymorphs may exhibit variations in the hydrogen-bonding network or the stacking arrangement of the aromatic rings. For instance, some related compounds have been found to exhibit different slipped-stacking structures, resulting in polymorphs with varying properties. researchgate.net

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Hydrazide Moiety

The hydrazide group (-CONHNH₂) is a critical component of 2-(4-nitrophenyl)propanehydrazide, largely defining its nucleophilic character and potential for tautomeric forms.

Nucleophilic Properties and Interactions with Electrophiles

The hydrazide moiety possesses two nitrogen atoms with lone pairs of electrons, rendering it nucleophilic. The terminal nitrogen (-NH₂) is generally the more reactive nucleophilic center. This allows the hydrazide to react with a variety of electrophiles. For instance, hydrazides can react with acylating agents, such as acid chlorides or anhydrides, to form N,N'-diacylhydrazines. They can also react with aldehydes and ketones to form hydrazones, a common class of derivatives. The nucleophilicity of the hydrazide can be influenced by the electronic nature of the rest of the molecule.

Tautomerism Studies (e.g., Keto-Enol and Amido-Iminol Tautomerism)

Tautomerism, the migration of a proton, is a key characteristic of hydrazides. While specific studies on 2-(4-nitrophenyl)propanehydrazide are not widely available, the general principles of amido-iminol tautomerism apply. The hydrazide can exist in equilibrium between the amido form (containing a C=O bond) and the iminol form (containing a C=N bond and an -OH group).

Amido form: C₆H₄(NO₂)CH₂CH₂C(=O)NHNH₂

Iminol form: C₆H₄(NO₂)CH₂CH₂C(OH)=NNH₂

Experimental investigations into tautomerism are often challenging as one form typically predominates. nih.gov Computational and spectroscopic methods, such as NMR, can help in identifying the presence and relative stability of different tautomers. nih.gov

Reactivity of the Nitroaromatic Moiety

The 4-nitrophenyl group significantly influences the molecule's reactivity through its potent electronic effects and the chemical reactivity of the nitro group itself.

Electron-Withdrawing Effects on Overall Molecular Reactivity

The nitro group (-NO₂) is a strong electron-withdrawing group due to both induction and resonance effects. This has several important consequences for the reactivity of 2-(4-nitrophenyl)propanehydrazide:

Aromatic Ring Deactivation: The electron-withdrawing nature of the nitro group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. nih.gov Any substitution reactions would be directed to the meta positions relative to the nitro group. nih.gov

Increased Acidity: The electron-withdrawing effect can increase the acidity of the N-H protons on the hydrazide moiety, making them more susceptible to deprotonation by a base.

Influence on Nucleophilic Attack: The strong electron-withdrawal by the 4-nitro group makes the carbonyl carbon of the hydrazide more electrophilic and thus more susceptible to nucleophilic attack. nih.gov

Nitro Group Reduction Pathways and Chemical Transformations

The reduction of the nitro group is one of the most significant transformations for nitroaromatic compounds. masterorganicchemistry.comwikipedia.org This conversion can lead to several different products depending on the reagents and reaction conditions. The reduction proceeds through a six-electron process, sequentially forming nitroso, N-hydroxylamino, and finally, amino functional groups. nih.gov

The primary product of complete reduction is the corresponding aniline (B41778) derivative, 2-(4-aminophenyl)propanehydrazide. This transformation fundamentally changes the electronic properties of the aromatic ring, converting a strongly deactivating group (-NO₂) into a strongly activating, ortho, para-directing amino group (-NH₂). masterorganicchemistry.com

Common methods for reducing aromatic nitro groups include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C), Platinum, or Raney Nickel with hydrogen gas is a highly effective method. masterorganicchemistry.comcommonorganicchemistry.com

Metal/Acid Systems: Combinations such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl) are classic and reliable reagents for this reduction. masterorganicchemistry.com

Other Reagents: Tin(II) chloride (SnCl₂) is noted for its chemoselectivity, often reducing nitro groups without affecting other reducible functional groups. youtube.com Sodium hydrosulfite and sodium sulfide (B99878) can also be employed. wikipedia.org

It's important to note that harsh reducing agents like lithium aluminum hydride (LiAlH₄) are typically not used for reducing aryl nitro compounds to anilines as they tend to form azo compounds instead. wikipedia.orgcommonorganicchemistry.com

Reaction Kinetics and Thermodynamic Considerations

Detailed kinetic and thermodynamic studies specifically for 2-(4-nitrophenyl)propanehydrazide are not readily found in the public domain. However, general principles can be inferred from studies on similar compounds.

For reactions involving nucleophilic attack on an acyl group, the presence of a 4-nitro substituent generally increases the reaction rate. nih.gov Kinetic studies on related compounds, such as 4-nitrophenyl esters, show that the electron-withdrawing nitro group stabilizes the transition state of the rate-determining step, thus accelerating the reaction. nih.govmdpi.com The rate of such reactions can be quantified using second-order rate constants, and the influence of substituents can be analyzed through Hammett plots. mdpi.com

The thermodynamics of the nitro group reduction are generally favorable, leading to the stable corresponding amine. The specific thermodynamic parameters would depend on the reducing agent and reaction conditions used.

Regioselectivity and Stereoselectivity in the Reaction Pathways of 2-(4-Nitrophenyl)propanehydrazide

Currently, there is a notable absence of specific research findings in publicly accessible scientific literature detailing the regioselectivity and stereoselectivity of reaction pathways involving 2-(4-Nitrophenyl)propanehydrazide. While the broader classes of compounds to which it belongs—hydrazides and nitrophenyl derivatives—are known to participate in a variety of chemical transformations where such selectivity is a key aspect, specific studies on this particular molecule have not been reported.

In principle, the reactivity of 2-(4-Nitrophenyl)propanehydrazide can be inferred from the behavior of analogous structures. The hydrazide functional group is a versatile nucleophile and can undergo acylation, alkylation, and condensation reactions. For instance, in reactions with unsymmetrical electrophiles, the regioselectivity would be determined by the relative nucleophilicity of the two nitrogen atoms of the hydrazide moiety, which is influenced by the electronic effects of the propanoyl group and the steric hindrance around each nitrogen.

Furthermore, the nitrophenyl group is a strong electron-withdrawing group, which can influence the reactivity of the entire molecule, including the hydrazide portion. This group can also be a site for nucleophilic aromatic substitution or reduction to an amino group, which would then open up further synthetic possibilities.

Stereoselectivity would become a critical consideration if the reaction creates one or more new stereocenters. For example, in an aldol-type condensation with a chiral aldehyde, the formation of diastereomers would be expected. The stereochemical outcome would be influenced by the reaction conditions and the potential for the existing parts of the molecule to direct the approach of the reactants.

Without experimental data from studies on 2-(4-Nitrophenyl)propanehydrazide, any discussion of its regioselectivity and stereoselectivity remains speculative. Detailed mechanistic investigations, including computational modeling and empirical studies, would be required to elucidate the specific reaction pathways and the factors governing their stereochemical and regiochemical outcomes.

Computational Chemistry and Theoretical Modeling

Electronic Structure Calculations (Density Functional Theory - DFT)

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict molecular properties with high accuracy. For 2-(4-Nitrophenyl)propanehydrazide, DFT calculations would typically be performed using a specific functional, like B3LYP, and a basis set, such as 6-311++G(d,p), to achieve a balance between accuracy and computational cost.

Geometry Optimization and Molecular Conformation Analysis

A fundamental step in computational analysis is geometry optimization. This process calculates the lowest energy arrangement of atoms in a molecule, predicting its most stable three-dimensional shape. For 2-(4-Nitrophenyl)propanehydrazide, this analysis would determine key structural parameters such as bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents a minimum on the potential energy surface and is the foundation for all subsequent property calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity. Analysis for 2-(4-Nitrophenyl)propanehydrazide would involve mapping the electron density of these orbitals to identify the sites most likely to be involved in chemical reactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding within a molecule. It examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. This analysis quantifies the stabilization energy (E2) associated with these interactions, which reveals the strength of intramolecular charge delocalization. For the target compound, NBO analysis would elucidate the nature of the bonds, lone pairs, and delocalization effects, particularly involving the nitrophenyl group and the hydrazide moiety.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecular surface, providing a guide to its reactive sites. The map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). An MEP map of 2-(4-Nitrophenyl)propanehydrazide would highlight the electronegative oxygen atoms of the nitro group and the carbonyl group as likely sites for electrophilic interaction, while hydrogen atoms bonded to nitrogen might appear as positive regions.

Atomic Charge Distribution Analysis

This analysis calculates the partial charge on each atom within the molecule. Methods like Mulliken population analysis or Natural Population Analysis (NPA), which is part of the NBO analysis, are commonly used. The distribution of atomic charges is crucial for understanding a molecule's polarity, electrostatic interactions, and reactivity. For 2-(4-Nitrophenyl)propanehydrazide, this would quantify the charge separation across the structure, influenced by the electron-withdrawing nitro group and the polar hydrazide function.

Vibrational Frequency Calculations and Spectroscopic Prediction

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, researchers can assign the peaks observed in experimental spectra. These calculations, often performed at the same DFT level as the geometry optimization, are a valuable tool for structural confirmation. For the title compound, this would predict the characteristic stretching frequencies for N-H, C=O, and N-O bonds, among others.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a virtual microscope to observe the motion and interactions of molecules over time. For 2-(4-Nitrophenyl)propanehydrazide, these simulations are crucial for understanding its structural flexibility and how it interacts with its environment.

Conformational Landscape Exploration

The three-dimensional shape, or conformation, of 2-(4-Nitrophenyl)propanehydrazide is not static. The molecule can adopt various shapes due to the rotation around its single bonds. Exploring this "conformational landscape" is key to understanding its properties and reactivity.

MD simulations can map the potential energy surface of the molecule, identifying the most stable, low-energy conformations. Key to this flexibility are the rotatable bonds within the hydrazide and propane (B168953) moieties, as well as the orientation of the nitrophenyl group. For instance, a conformational analysis of the related 1-(o-nitrophenyl)-2-phenyl-1H-4,5,6,7-tetrahydro-1,3-diazepine involved exploring the potential energy maps by varying all relevant dihedral angles to locate minimum energy structures. researchgate.net A similar approach for 2-(4-Nitrophenyl)propanehydrazide would involve systematically rotating the bonds identified in the table below and calculating the energy of each resulting structure to find the most probable shapes the molecule will adopt.

Table 1: Key Rotatable Bonds in 2-(4-Nitrophenyl)propanehydrazide for Conformational Analysis

| Bond | Description | Potential Impact on Conformation |

| C(aryl)-N(nitro) | Rotation of the nitro group | Influences electronic properties and intermolecular packing |

| C(aryl)-N(hydrazine) | Rotation of the entire hydrazide group relative to the phenyl ring | Determines the overall shape and steric hindrance |

| N-N(hydrazine) | Torsion within the hydrazine (B178648) linker | Affects the relative position of the propane and phenyl groups |

| N-C(propane) | Rotation of the propanoyl group | Modifies the orientation of the carbonyl and isopropyl groups |

Computational studies on analogous 4-(4-nitrophenyl)piperazin-1-ium cations have shown that the nitrophenyl group can adopt different positions, such as equatorial or axial, on a piperazine (B1678402) ring, indicating a complex conformational landscape influenced by its environment. nih.gov

Analysis of Intermolecular Interaction Dynamics

How molecules of 2-(4-Nitrophenyl)propanehydrazide interact with each other and with other molecules is fundamental to its physical properties, such as its crystal structure and solubility. MD simulations can reveal the dynamics of these non-covalent interactions.

The key interacting groups in this molecule are the nitro group (a strong hydrogen bond acceptor), the N-H groups of the hydrazide (hydrogen bond donors), and the C=O group (a hydrogen bond acceptor). Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions in crystals. Studies on related dinitrophenylhydrazones and salts of 1-(4-nitrophenyl)piperazine (B103982) have successfully used this method to detail the complex network of hydrogen bonds (N-H···O, C-H···O) and other interactions like π-π stacking. mdpi.comnih.gov For example, in the crystal structure of 2,4-dinitrophenylhydrazine (B122626) hydrochloride hydrate (B1144303), intermolecular N-H···O and N-H···Cl hydrogen bonds were found to have calculated bonding energies ranging from 0.76 to 16.03 kcal/mol, highlighting the strength and importance of these interactions in the solid state. dntb.gov.ua These same types of interactions are expected to govern the packing of 2-(4-Nitrophenyl)propanehydrazide molecules.

Quantitative Structure-Reactivity/Property Relationships (QSPR)

QSPR studies aim to build mathematical models that correlate the chemical structure of a compound with its physical properties or reactivity. These models allow for the prediction of properties for new, unsynthesized compounds.

For a series of related hydrazide derivatives, a QSPR model could be developed to predict a specific activity or property, such as its reactivity in a certain reaction. This involves calculating a set of molecular descriptors (e.g., electronic, steric, and lipophilic parameters) and using statistical methods to find the best correlation. For instance, a QSPR study on benzylidene hydrazine benzamide (B126) derivatives successfully developed an equation to predict anticancer activity. jppres.com The model showed that properties like solubility (Log S) and molar refractivity (MR) were key predictors of biological activity. jppres.com Similarly, QSAR models have been developed for various hydrazone derivatives to predict activities ranging from antimicrobial to enzyme inhibition. nih.govnih.govmdpi.com

While a specific QSPR model for 2-(4-Nitrophenyl)propanehydrazide is not publicly documented, one could be constructed by synthesizing a library of related compounds and measuring a property of interest. The resulting model would help in designing new molecules with enhanced properties.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry is a powerful tool for mapping out the step-by-step pathway of a chemical reaction, known as the reaction mechanism. This involves calculating the energies of reactants, products, transition states, and any intermediates.

The synthesis of hydrazides and their subsequent reactions are areas where computational studies can provide significant clarity. For example, the synthesis of hydrazine on a catalyst surface has been elucidated using density functional theory (DFT) calculations, which identified the activation barriers for key steps like hydrogenation. researchgate.netnih.govcardiff.ac.uk The study revealed that a heterogeneous catalytic process had a significantly lower energy barrier (213 kJ/mol) compared to the gas-phase reaction (>650 kJ/mol), explaining the catalyst's effectiveness. researchgate.netnih.govcardiff.ac.uk

Similarly, the reactions of hydrazide-hydrazone derivatives to form various heterocyclic compounds have been investigated. nih.govmdpi.com Computational elucidation of a one-pot synthesis of pyrrolidinedione derivatives, for example, detailed the energy barriers for each stage, including Michael addition, rearrangement, and cyclization. Such an approach applied to a reaction involving 2-(4-Nitrophenyl)propanehydrazide would help optimize reaction conditions by identifying the rate-limiting step and predicting potential side products.

Solvent Effects in Theoretical Calculations (e.g., Implicit and Explicit Models)

The solvent in which a reaction or process occurs can have a profound effect on rates and outcomes. Theoretical calculations can model these effects using two main approaches:

Implicit Solvent Models: These models, such as the Conductor-like Polarizable Continuum Model (CPCM), treat the solvent as a continuous medium with a defined dielectric constant. This is a computationally efficient way to capture the bulk electrostatic effects of the solvent.

Explicit Solvent Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute. This is more computationally intensive but can capture specific, direct interactions like hydrogen bonding between the solute and the solvent.

Studies on related nitrophenols have shown that both models can be valuable. Time-dependent DFT calculations on nitrophenols used implicit models to study excited state energies, while explicit solvent calculations revealed that strong, specific interactions between 2-propanol and a nitro group were responsible for enhanced reactivity. rsc.orgrsc.org The kinetics of 4-nitrophenol (B140041) reduction have also been shown to be dramatically affected by the solvent composition, with the presence of alcohols like methanol (B129727) or ethanol (B145695) slowing the reaction rate in aqueous media. nih.govnih.gov These findings underscore the importance of accurately modeling the solvent environment when studying the properties and reactivity of nitroaromatic compounds like 2-(4-Nitrophenyl)propanehydrazide.

Table 2: Illustrative Data on Solvent Effects on the Reduction of 4-Nitrophenol

This table, adapted from studies on the catalytic reduction of 4-nitrophenol, illustrates how solvent composition can influence the apparent reaction rate constant (k_app). A similar dependency would be expected for reactions involving 2-(4-Nitrophenyl)propanehydrazide.

| Solvent Composition (Water:Ethanol) | Initial 4-Nitrophenol Conc. (mM) | Apparent Rate Constant (k_app) (s⁻¹) |

| 100% Water | 0.0738 | 0.0006 |

| 75% Water : 25% Ethanol | 0.025 | ~0.0004 |

| 75% Water : 25% Ethanol | 0.15 | ~0.00016 |

Data are illustrative and based on trends reported in the literature for 4-nitrophenol reduction. nih.govmdpi.com

Advanced Research Directions and Material Science Applications of 2 4 Nitrophenyl Propanehydrazide

The chemical compound 2-(4-Nitrophenyl)propanehydrazide is emerging as a molecule of significant interest in advanced chemical research and material science. Its unique structure, featuring a reactive hydrazide group, a propane (B168953) linker, and an electron-withdrawing nitrophenyl ring, provides a versatile platform for a multitude of applications. This article explores its potential as a synthetic building block, its role in the development of novel materials for electronic and biomedical applications, and its prospective uses in catalysis.

Q & A

Q. What are the common synthetic routes for 2-(4-nitrophenyl)propanehydrazide, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the hydrazide core via hydrazinolysis of an ester precursor (e.g., reacting a propanoic acid derivative with hydrazine hydrate under reflux).

- Step 2 : Condensation with a nitro-substituted aldehyde or ketone. For example, refluxing the hydrazide with 4-nitrobenzaldehyde in ethanol for 2–4 hours achieves the final product .

- Optimization : Reaction yields (70–90%) depend on solvent polarity, temperature (80–100°C), and stoichiometric ratios. Ethanol is preferred for its balance of polarity and boiling point .

Q. Which spectroscopic techniques are essential for characterizing 2-(4-nitrophenyl)propanehydrazide?

- FT-IR : Confirm the presence of N–H (3100–3300 cm⁻¹), C=O (1650–1700 cm⁻¹), and nitro group (1520–1350 cm⁻¹) stretches.

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and hydrazide NH signals (δ 9–10 ppm). The nitro group deshields adjacent carbons, shifting their signals upfield .

- Elemental Analysis : Validate purity (e.g., ±0.4% deviation from theoretical C, H, N values) .

Q. How does the nitro group influence the compound’s reactivity in nucleophilic substitution reactions?

The 4-nitrophenyl group is electron-withdrawing, activating the hydrazide moiety toward nucleophilic attack. For instance, the nitro group enhances reactivity in:

- Schiff base formation : Facilitates condensation with carbonyl compounds under mild conditions.

- Cyclization reactions : Promotes heterocycle synthesis (e.g., pyrazoles or triazoles) via intramolecular cyclization .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments for derivatives of 2-(4-nitrophenyl)propanehydrazide?

- Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 13.73 Å, β = 122.7°) validate bond lengths and angles .

- Discrepancies : Conflicting NMR or IR data (e.g., unexpected tautomerism) can be resolved by comparing experimental vs. calculated diffraction patterns .

Q. What experimental strategies mitigate low yields in multi-step syntheses involving 2-(4-nitrophenyl)propanehydrazide?

- Stepwise purification : Isolate intermediates (e.g., hydrazide precursors) via column chromatography to reduce side reactions.

- Catalytic additives : Use p-toluenesulfonic acid (PTSA) to accelerate condensation steps.

- Solvent screening : Polar aprotic solvents (DMF, DMSO) improve solubility of nitroaromatic intermediates .

Q. How do steric and electronic effects of substituents impact the biological activity of 2-(4-nitrophenyl)propanehydrazide derivatives?

- Steric effects : Bulky substituents (e.g., isobutyl groups) reduce binding affinity to enzyme active sites.

- Electronic effects : Electron-withdrawing groups (e.g., -NO₂) enhance stability but may reduce bioavailability. Comparative studies using fluorophenyl or methoxyphenyl analogs reveal structure-activity relationships .

Q. What computational methods are used to predict the reactivity of 2-(4-nitrophenyl)propanehydrazide in novel reactions?

- DFT calculations : Model transition states for hydrazone formation or cyclization.

- Molecular docking : Predict interactions with biological targets (e.g., enzymes) by analyzing electrostatic potential maps.

- Retrosynthetic tools : Platforms like Pistachio or Reaxys propose feasible routes using the compound’s SMILES notation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.